Propynoyl chloride

Description

Historical Context of Acyl Halides in Organic Synthesis

Acyl halides, and particularly acyl chlorides, are a cornerstone of organic chemistry, serving as highly reactive derivatives of carboxylic acids. wikipedia.org Their utility stems from the presence of a good leaving group (the halide) attached to the carbonyl carbon, rendering them susceptible to nucleophilic acyl substitution. orgoreview.com This reactivity allows for the efficient synthesis of a wide array of compounds including esters, amides, and acid anhydrides. wikipedia.orgbritannica.com

The preparation of acyl chlorides from carboxylic acids has been a fundamental transformation for over a century, with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) being classic methods for this conversion. libretexts.org Their importance is underscored by their role as essential intermediates in numerous named reactions, such as the Friedel-Crafts acylation, which is pivotal for forming carbon-carbon bonds with aromatic rings. teachy.ai The inherent reactivity of acyl chlorides makes them indispensable tools for constructing complex molecular architectures. teachy.aiteachy.ai

Significance of Alkyne-Containing Acyl Halides in Contemporary Chemical Research

The incorporation of a terminal alkyne into an acyl halide framework, as seen in propynoyl chloride, introduces a powerful element of dual functionality. While the acyl chloride moiety participates in traditional acylation reactions, the alkyne group opens a gateway to a host of modern synthetic transformations. taylorandfrancis.com Terminal alkynes are prized building blocks in organic synthesis due to the acidity of their sp-hybridized C-H bond, which allows for deprotonation to form acetylide anions. masterorganicchemistry.com These anions are potent carbon nucleophiles, enabling the formation of new carbon-carbon bonds through reactions with alkyl halides, a crucial strategy for extending carbon chains. youtube.com

Furthermore, the alkyne functionality is a key participant in transition metal-catalyzed reactions, including Sonogashira couplings, cycloadditions, and hydrofunctionalization reactions. nih.gov This dual reactivity makes alkyne-containing acyl halides like this compound exceptionally valuable synthons, allowing chemists to perform sequential or one-pot reactions that rapidly build molecular complexity. They serve as bridge molecules, linking different fragments through both acylation and alkyne-based chemistries.

Current Research Paradigms and Challenges in this compound Chemistry

Current research on this compound and related compounds focuses heavily on their application in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.net The high electrophilicity of the acyl chloride combined with the reactivity of the alkyne makes it an ideal precursor for constructing rings through cycloaddition reactions and tandem reactions with binucleophiles. eurjchem.com For instance, substituted propenoyl chlorides have been shown to react with various nucleophiles to generate diverse heterocyclic systems like quinazolinones, benzoxazinones, oxadiazoles, and benzothiazepines. researchgate.neteurjchem.comscite.ai

Despite its synthetic utility, working with this compound presents several challenges. Its high reactivity can also lead to instability and a propensity for polymerization. The handling of such reactive species requires careful control of reaction conditions to prevent unwanted side reactions and ensure high yields of the desired product. Furthermore, the synthesis of this compound itself requires the use of potent halogenating agents, and achieving high purity can be complicated by the compound's volatility and reactivity. Overcoming these challenges through the development of milder reaction conditions and more stable synthetic equivalents remains an active area of research, aiming to broaden the accessibility and applicability of this potent chemical tool.

Below is a table summarizing some key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₃H₅ClO |

| Molecular Weight | 92.52 g/mol |

| CAS Number | 79-03-8 |

| Boiling Point | 77-79 °C |

| Density | 1.1 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

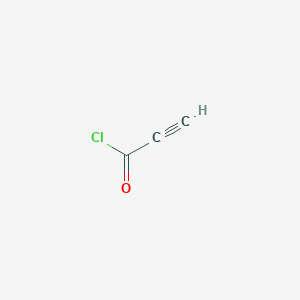

Structure

3D Structure

Properties

CAS No. |

50277-65-1 |

|---|---|

Molecular Formula |

C3HClO |

Molecular Weight |

88.49 g/mol |

IUPAC Name |

prop-2-ynoyl chloride |

InChI |

InChI=1S/C3HClO/c1-2-3(4)5/h1H |

InChI Key |

MKJZRZRIEWBTMN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propynoyl Chloride

Pyrolytic Synthesis Routes to Propynoyl Chloride

Pyrolytic methods represent a specialized area of chemical synthesis that employs high temperatures to induce molecular fragmentation and rearrangement. While these techniques are utilized for the generation of certain reactive intermediates and specialty chemicals, their application to the synthesis of this compound appears to be an area with limited documentation.

Formation of 2-Propynoyl Chloride from Fumaroyl Dichloride Pyrolysis

A thorough review of scientific databases and literature reveals no specific studies or established protocols for the formation of 2-propynoyl chloride through the pyrolysis of fumaroyl dichloride. This synthetic route is not a commonly cited method for the preparation of this compound.

Mechanistic Aspects of Thermal Generation

In the absence of experimental data for the pyrolytic generation of this compound, a discussion of its mechanistic aspects remains speculative. Generally, thermal decomposition of a molecule like fumaroyl dichloride would involve high-energy intermediates and complex reaction pathways, which have not been elucidated for this specific transformation.

Investigation of Alternative Chemical Synthesis Pathways

Given the lack of information on pyrolytic routes, attention turns to more conventional methods for the synthesis of acyl chlorides, which typically involve the conversion of the corresponding carboxylic acid.

Conversion of Propynoic Acid to this compound: Exploratory Studies

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. For the synthesis of this compound, the logical precursor would be propynoic acid. Common chlorinating agents used for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk

The reaction of a carboxylic acid with thionyl chloride is a widely used method due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies product purification. libretexts.org This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Similarly, oxalyl chloride is another effective reagent that produces volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). The choice of reagent can depend on factors such as the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product.

Table 1: Common Chlorinating Agents for Carboxylic Acid Conversion

| Chlorinating Agent | Typical Byproducts | Common Conditions |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Reflux, often with catalytic DMF |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Room temperature or gentle heating in an inert solvent |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Often performed neat or in a non-polar solvent |

| Phosphorus trichloride (PCl₃) | H₃PO₃ | Requires heating |

Novel Reagents and Catalytic Systems for Direct Synthesis

Research into the synthesis of acyl chlorides continues to explore milder and more efficient reagents and catalytic systems. While specific novel methods for this compound are not documented, advancements in the broader field of acyl chloride synthesis are relevant. These include the use of solid-supported reagents to simplify purification and the development of catalytic cycles that avoid the use of stoichiometric amounts of aggressive chlorinating agents. However, the application of these advanced methods to the synthesis of this compound remains an area for future investigation.

Process Optimization and Scale-Up Considerations in this compound Production

The optimization and scale-up of any chemical process, including the potential production of this compound, require careful consideration of several factors to ensure safety, efficiency, and economic viability.

For the synthesis of acyl chlorides, key optimization parameters include reaction temperature, stoichiometry of reagents, reaction time, and the method of product isolation and purification. The choice of solvent can also play a crucial role in reaction kinetics and selectivity.

When scaling up the production of an acyl chloride, several challenges must be addressed. The exothermic nature of the reaction between a carboxylic acid and a chlorinating agent requires efficient heat management to prevent runaway reactions. The handling and disposal of corrosive and potentially toxic reagents and byproducts, such as hydrogen chloride gas, must be carefully managed in a large-scale setting. The materials of construction for the reactor and associated equipment must be resistant to the corrosive nature of the reactants and products. Continuous flow chemistry is an emerging approach that can offer advantages for the scale-up of such reactions, providing better control over reaction parameters and enhancing safety. acs.org

Table 2: Key Considerations for Scale-Up of Acyl Chloride Synthesis

| Factor | Consideration |

| Thermodynamics | Management of exothermic reactions to ensure thermal safety. |

| Reagent Handling | Safe storage, transfer, and charging of corrosive chlorinating agents. |

| Byproduct Management | Scrubbing and neutralization of acidic off-gases (e.g., HCl, SO₂). |

| Materials of Construction | Use of corrosion-resistant materials for reactors and distillation units. |

| Purification | Efficient and safe distillation or other purification methods at scale. |

| Process Control | Implementation of monitoring and control systems for key parameters. |

Mechanistic Investigations of Propynoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways Involving Propynoyl Chloride

This compound, like other acyl chlorides, is characterized by its high reactivity towards nucleophilic acyl substitution (NAS) reactions. This reactivity stems from the strong electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. scbt.compearson.comlibretexts.orgchemguideforcie.co.uk

Nucleophilic acyl substitution reactions of acyl chlorides typically proceed via a two-step addition-elimination mechanism. libretexts.orgopenstax.orglibretexts.orgsavemyexams.commasterorganicchemistry.comlibretexts.org The first step involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com This addition step is generally considered the rate-limiting step for acyl chlorides. libretexts.orglibretexts.org The energy barrier for this initial step is relatively low due to the inherent instability of the acid chloride starting material, which lacks significant resonance stabilization. libretexts.org

The outcome and rate of nucleophilic acyl substitution reactions involving this compound are significantly influenced by the nature of the attacking nucleophile. Strong nucleophiles are generally favored for these reactions. khanacademy.org A wide range of nucleophiles can react with acyl chlorides, leading to various carboxylic acid derivatives.

Common nucleophilic reactions include:

Hydrolysis : Reaction with water yields the corresponding carboxylic acid (propynoic acid). This is a vigorous reaction, often carried out in the presence of a base to neutralize the HCl byproduct. chemguideforcie.co.ukopenstax.orgsavemyexams.comcrunchchemistry.co.uk

Alcoholysis/Esterification : Alcohols or phenols react with acyl chlorides to form esters. Phenols often require a base to deprotonate them into more nucleophilic phenoxide ions. savemyexams.comlibretexts.org

Aminolysis/Amidation : Ammonia, primary amines, and secondary amines readily react with acyl chlorides to form amides. These reactions are typically vigorous, producing substituted amides and ammonium (B1175870) chloride salts. savemyexams.comcrunchchemistry.co.ukvaia.com

Reaction with Organometallic Reagents : Grignard reagents, being strong nucleophiles, can react with acyl chlorides. The initial attack forms a ketone, which can then react with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. pearson.comopenstax.org Organocopper reagents (e.g., Gilman reagents) can also be used to convert acyl chlorides directly to ketones. vaia.com

Steric hindrance can also play a role; bulky nucleophiles or large substituents on the acyl chloride's R group can impede the nucleophilic attack, leading to reduced reaction rates. khanacademy.org

Below is a summary of typical nucleophilic acyl substitution reactions of acyl chlorides:

| Nucleophile Type | Example Nucleophile | Product Class | Byproduct |

| Water | H₂O | Carboxylic Acid | HCl |

| Alcohol | R'OH | Ester | HCl |

| Amine | R'NH₂ (1°, 2°) | Amide | HCl/Salt |

| Carboxylate | R'COO⁻ | Anhydride | Cl⁻ |

| Grignard Reagent | R'MgX | Tertiary Alcohol | MgXCl |

The high reactivity of this compound in nucleophilic acyl substitution is largely attributed to significant stereoelectronic effects. The carbonyl carbon in acyl chlorides is highly electrophilic due to the strong inductive electron-withdrawing effect of the chlorine atom. scbt.compearson.comlibretexts.orgchemguideforcie.co.uk This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. libretexts.orgchemguideforcie.co.uk

While resonance stabilization can occur in carboxylic acid derivatives where the heteroatom (e.g., oxygen in esters, nitrogen in amides) donates electron density to the carbonyl, the resonance stabilization in acyl chlorides is less effective. This is due to the poor orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon. libretexts.org Consequently, the destabilizing inductive effects of chlorine outweigh any minor resonance contributions, further enhancing the electrophilic character of the carbonyl and contributing to the high reactivity of this compound. libretexts.org

Transformations Involving the Terminal Alkyne Moiety

Beyond the acyl chloride functionality, the terminal alkyne group of this compound offers distinct reaction pathways, primarily involving cycloaddition reactions and electrophilic additions.

The terminal alkyne present in this compound makes it a suitable substrate for various cycloaddition reactions, particularly those falling under the umbrella of "click chemistry." Click chemistry refers to a set of highly efficient, reliable, and selective reactions that typically proceed under mild conditions, yield high conversions, and produce easily removable byproducts. mdpi.comumn.eduorganic-chemistry.org

A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the joining of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring. mdpi.comorganic-chemistry.orgnobelprize.org The Cu(I) catalyst significantly accelerates the reaction rate (by 10⁷ to 10⁸ compared to uncatalyzed versions) and ensures regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. mdpi.comorganic-chemistry.org Given this compound's terminal alkyne, it can participate in such reactions, allowing for the facile attachment of complex molecular architectures through the triazole linkage.

Another important variant is strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. This typically involves highly strained cyclooctynes reacting with azides. While this compound itself is not a strained cyclooctyne, its derivatives could be designed to incorporate such features or react with strained azides, offering biocompatible click chemistry options, especially for in vivo applications where metal catalysts are undesirable. nobelprize.orgsigmaaldrich.com

Alkynes, including the terminal alkyne of this compound, undergo electrophilic addition reactions across their carbon-carbon triple bond. While alkynes possess high electron density due to two pi bonds, they are generally less reactive than alkenes towards electrophilic addition. This is attributed to the formation of less stable vinyl carbocation intermediates. libretexts.orglibretexts.org These additions typically follow Markovnikov's rule, where the electrophile adds to the carbon atom of the triple bond that has the most hydrogen atoms (or is less substituted). libretexts.orglibretexts.orgtutorchase.com

Key electrophilic additions to the terminal alkyne of this compound include:

Addition of Hydrogen Halides (HX) : this compound can react with hydrogen halides (e.g., HCl, HBr). The first addition yields a haloalkene (e.g., 1-chloro-1-propenoyl chloride or 2-chloro-1-propenoyl chloride, depending on regioselectivity and subsequent tautomerization if the carbonyl is involved in the double bond). With a second equivalent of HX, a geminal dihalide is formed. libretexts.orglibretexts.orgtutorchase.com

Halogenation (X₂) : Addition of halogens (e.g., Br₂) to the triple bond of this compound results in dihaloalkenes, typically with trans stereochemistry due to anti-addition. libretexts.orglibretexts.orgunacademy.com Further addition of a second equivalent of halogen can lead to a tetrahaloalkane. libretexts.orglibretexts.org

Hydration : The addition of water to the alkyne, typically catalyzed by mercury(II) salts and acid, leads to the formation of an enol. This enol rapidly tautomerizes to a more stable ketone (or aldehyde if it's a terminal alkyne not adjacent to the carbonyl). For this compound, this would likely lead to a ketone adjacent to the acyl chloride. libretexts.org

These transformations highlight the versatility of this compound as a synthetic intermediate, allowing for modifications at both the acyl chloride and the alkyne functionalities.

Catalytic Hydrogenation and Hydration Studies

Direct, detailed research findings specifically on the catalytic hydrogenation and hydration of this compound are not extensively documented in readily available literature. While general principles of catalytic hydrogenation, which involves the addition of hydrogen across unsaturated bonds, and hydration, the addition of water, are well-established for various organic compounds, specific studies focusing on this compound's behavior under these conditions are limited.

For instance, catalytic hydrogenation reactions typically involve transition metal catalysts (e.g., palladium, platinum, rhodium) to add hydrogen to carbon-carbon multiple bonds iitd.ac.inresearchgate.net. Similarly, hydration of alkynes, such as propyne, can occur in the presence of catalysts like mercury(II) sulfate (B86663) in sulfuric acid, leading to the formation of carbonyl compounds researchgate.net. However, the presence of the highly reactive acyl chloride moiety in this compound might influence or dictate the reaction pathways and required conditions, making its specific catalytic hydrogenation and hydration distinct from simpler alkynes or saturated acyl chlorides.

Pyrolytic Decomposition Mechanisms of this compound

The thermal decomposition, or pyrolysis, of this compound has been investigated, particularly concerning the formation of highly reactive, transient species.

Formation of Tricarbon Monoxide (C₃O) from this compound Pyrolysis

A significant finding in the pyrolytic studies of this compound is its ability to yield tricarbon monoxide (C₃O). Tricarbon monoxide is a reactive radical oxocarbon molecule, classified as a ketene (B1206846) or an oxocumulene, and can exist as a transient substance in the laboratory wikiwand.comwikipedia.org. Research has confirmed that the pyrolysis of 2-propynoyl chloride directly results in the production of C₃O researchgate.netacs.org. This process involves complex reaction pathways at elevated temperatures. For instance, related studies on the thermal decomposition of fumaryl (B14642384) chloride, which also produces C₃O, indicate reaction temperatures around 900 °C aanda.org. C₃O itself is highly unstable, with a reported lifetime of approximately one second under certain experimental conditions aanda.org.

Key properties of Tricarbon Monoxide (C₃O) include:

| Property | Value | Unit | Source |

| Molar Mass | 52.032 | g·mol⁻¹ | wikiwand.comwikipedia.org |

| Dipole Moment | 2.391 | D | wikiwand.com |

| C-O Bond Length | 1.149 | Å | wikiwand.com |

| C1-C2 Bond Length | 1.300 | Å | wikiwand.com |

| C2-C3 Bond Length | 1.273 | Å | wikiwand.com |

| C1-O Force Constant | 14.94 | mdyn/Å | wikiwand.com |

| C1-C2 Force Constant | 1.39 | mdyn/Å | wikiwand.com |

| C2-C3 Force Constant | 6.02 | mdyn/Å | wikiwand.com |

Exploration of Radical Reactions and Organometallic Coupling

Investigations into the radical reactions of this compound are not specifically detailed in the provided search results. However, as an organic compound with both an acyl chloride group and a carbon-carbon triple bond, this compound possesses structural features that could potentially participate in radical processes under appropriate conditions.

In the realm of organometallic chemistry, coupling reactions are pivotal for carbon-carbon bond formation in organic synthesis cem.comfiveable.me. Acyl chlorides, including this compound, are known to be reactive substrates in various coupling reactions due to the electrophilic nature of the carbonyl carbon and the leaving group ability of the chloride.

General organometallic cross-coupling reactions, such as Heck, Suzuki, and Stille couplings, typically involve transition metal catalysts, most commonly palladium cem.comfiveable.meuwindsor.ca. While aryl and vinyl chlorides have historically posed challenges in these reactions due to the high bond dissociation energy of the C-Cl bond, advancements in catalyst design, particularly the use of bulky, electron-rich phosphanes and carbenes, have enabled their successful coupling cem.comuwindsor.ca. The Negishi cross-coupling reaction, utilizing organozinc reagents, has proven effective for aryl chloride derivatives cem.com. Although specific examples of this compound in such organometallic coupling reactions are not detailed in the provided information, its structure suggests potential for participation in analogous transformations, especially given the advancements in catalysts for challenging C-Cl bonds.

Advanced Spectroscopic Characterization of Propynoyl Chloride

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical insights into the vibrational modes of molecules. These modes are inherently linked to the molecule's geometry, the strength of its chemical bonds, and the forces between its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Direct and comprehensive experimental FTIR data for propynoyl chloride are not widely detailed in readily accessible scientific literature. Nevertheless, inferences can be drawn from spectroscopic studies of structurally related compounds. For instance, the infrared spectrum of trimethylsilylthis compound, a derivative of interest, exhibits distinct absorption bands. A prominent absorption at 1750 cm⁻¹ is assigned to the stretching vibration of the carbonyl (C=O) group. researchgate.net Additionally, a band at 2170 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon triple bond (C≡C). researchgate.net Given that this compound contains both C=O and C≡C functional groups, similar characteristic stretching frequencies would be anticipated in its own FTIR spectrum.

Raman Spectroscopy for Bond Vibrations

Raman spectroscopy serves as a complementary technique to FTIR, providing information on vibrational modes that induce changes in molecular polarizability. Such changes are typically strong for symmetric stretching vibrations and non-polar bonds. Extensive direct experimental Raman spectroscopic data for this compound are not commonly found in public scientific databases. However, the C≡C bond, known for its high polarizability, would be expected to yield a strong signal in a Raman spectrum. The C=O stretching vibration would also be Raman active. The limited availability of detailed experimental Raman data for this compound suggests a potential area for further dedicated spectroscopic investigation.

Analysis of Rotation-Vibration Spectra for Rotational Constants and Molecular Geometry

The analysis of high-resolution rotation-vibration spectra is instrumental for precisely determining rotational constants, which are directly related to a molecule's moments of inertia and thus provide accurate information on its geometry, including bond lengths and angles. For this compound, experimental determination of its structural parameters through rotation-vibration spectroscopy has been identified as challenging. Research indicates that definitive experimental structural parameters for this compound and similar species have not been established. cdnsciencepub.com Consequently, for the purpose of vibrational assignments in photoelectron spectra, relevant parameters have often been extrapolated or transferred from structurally analogous molecules, such as propynal, propynoyl fluoride, and propynoic acid. cdnsciencepub.com This suggests that direct experimental rotational constants and a precise molecular geometry derived exclusively from its rotation-vibration spectrum are not widely documented.

Elucidation of Vibrational Mode Frequencies and Assignments

The comprehensive elucidation of vibrational mode frequencies and their corresponding assignments is fundamental to understanding a molecule's internal dynamics. Due to the scarcity of direct, high-resolution experimental data for this compound, the assignment of its complete set of fundamental vibrational modes often relies on comparative analysis with known spectra of related compounds and theoretical computational studies. As noted, for trimethylsilylthis compound, characteristic vibrational frequencies for the C=O and C≡C moieties have been observed at approximately 1750 cm⁻¹ and 2170 cm⁻¹, respectively. researchgate.net These values serve as indicators for the expected frequency ranges of these key functional groups within the this compound molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical technique widely employed for the confirmation of molecular structure, offering detailed insights into the connectivity and local electronic environment of atoms within a chemical compound.

Carbon-13 and Proton NMR for Structural Confirmation

In a hypothetical ¹H NMR spectrum, the proton directly attached to the terminal alkyne carbon (C≡CH) would typically manifest as a singlet or a very narrow multiplet, influenced by any long-range coupling, within the chemical shift range characteristic of acetylenic protons (e.g., approximately 1.8-3.0 ppm).

For the ¹³C NMR spectrum, three distinct signals would be anticipated, corresponding to the three chemically non-equivalent carbon atoms:

The carbonyl carbon (C=O) is highly deshielded and would typically resonate in the region characteristic of acyl halides, generally between 160-180 ppm.

The two sp-hybridized carbons of the alkyne group (C≡C) would appear in the alkynyl carbon region, typically between 60-90 ppm. The carbon atom closer to the electron-withdrawing carbonyl group would likely exhibit a greater degree of deshielding.

These predicted chemical shifts are based on general correlations observed for similar functional groups in other organic compounds, in the absence of specific experimental NMR data for this compound.

Advanced NMR Techniques for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, dynamics, and conformational preferences. For a molecule like this compound, advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) and variable-temperature NMR, would be employed to gain detailed insights.

This compound possesses a relatively rigid structure due to the presence of the triple bond and the acyl chloride group. However, rotation around the C(O)-C(alkyne) single bond could theoretically lead to different conformers. Advanced NMR techniques would be crucial for:

Proton NMR (¹H NMR): The terminal alkyne proton (≡C-H) would typically appear as a singlet or a doublet, depending on coupling to other protons if any, in the region of 2-3 ppm. However, in this compound, the proton is directly attached to the sp-hybridized carbon of the alkyne, which is further conjugated to the carbonyl group. The chemical shift of this proton would be influenced by the electron-withdrawing nature of the carbonyl and chlorine, potentially shifting it downfield.

Carbon-13 NMR (¹³C NMR): The three carbon atoms would exhibit distinct signals. The carbonyl carbon (C=O) would appear significantly downfield (typically >160 ppm), characteristic of acyl chlorides. The sp-hybridized carbons of the alkyne would resonate in the 60-90 ppm range, with the carbon directly bonded to the carbonyl being influenced by the adjacent electron-withdrawing groups.

Conformational Analysis: While the molecule is relatively small, the potential for s-cis/s-trans isomerism around the C(O)-C(alkyne) bond could be investigated. Variable-temperature NMR could be used to observe the coalescence of signals if there is a rapid interconversion between conformers at higher temperatures and distinct signals at lower temperatures, indicating a slow exchange on the NMR timescale. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide spatial proximity information between protons (if any were present on the alkyne carbon alpha to the carbonyl, which is not the case for this compound, but relevant for substituted propynoyl chlorides) or between the alkyne proton and the carbonyl group, helping to deduce the preferred conformation in solution. However, due to the limited number of protons and the linearity of the alkyne, the conformational analysis for this compound itself would primarily focus on the orientation of the acyl chloride group relative to the alkyne.

Expected ¹H NMR Chemical Shifts for this compound (Hypothetical)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Expected ¹³C NMR Chemical Shifts for this compound (Hypothetical)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~160 - 175 |

| ≡C-COCl | ~80 - 95 |

Note: These are generalized expected ranges based on functional groups. Specific experimental data for this compound would provide precise values.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is invaluable for determining the molecular mass of a compound and providing structural information through its characteristic fragmentation patterns. For this compound (C₃HClO), the molecular ion ([M]⁺) would be observed, along with characteristic isotopic patterns due to the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in an M+2 peak that is approximately one-third the intensity of the molecular ion peak (M⁺) for compounds containing one chlorine atom. ehu.es

Upon electron ionization (EI), this compound would undergo fragmentation, leading to a series of diagnostic ions. Common fragmentation pathways for acyl chlorides include the loss of the chlorine radical (•Cl) or a carbonyl group (CO). The presence of the alkyne unit would also influence fragmentation.

Expected Fragmentation Pathways:

Loss of Chlorine: A significant fragment would likely result from the cleavage of the C-Cl bond, leading to the formation of the propynoyl cation ([C₃HO]⁺). This is a common fragmentation for acyl halides, as the C-Cl bond is often the weakest. libretexts.org

[C₃HClO]⁺• → [C₃HO]⁺ + •Cl

Loss of Carbon Monoxide: Another characteristic fragmentation for acyl compounds is the loss of carbon monoxide (CO). This would yield a fragment corresponding to the propynyl (B12738560) chloride radical cation.

[C₃HClO]⁺• → [C₂HCl]⁺• + CO

Further Fragmentation: The resulting fragments could undergo further decomposition. For example, the propynoyl cation could lose CO to form a C₂H⁺ ion. The propynyl chloride radical cation could lose Cl or HCl.

Expected Mass Spectrometry Data for this compound (Hypothetical)

| m/z (amu) | Proposed Fragment Ion | Fragmentation Pathway | Relative Intensity (Expected) |

|---|---|---|---|

| 88/90 | [C₃HClO]⁺ | Molecular Ion | 100 (M⁺), ~33 (M+2) |

| 53 | [C₃HO]⁺ | Loss of •Cl | High |

| 61/63 | [C₂HCl]⁺• | Loss of CO | Moderate |

Note: These are theoretical predictions based on general fragmentation rules for similar compounds. Actual experimental data would provide precise m/z values and relative intensities.

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates (If applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species containing unpaired electrons, such as free radicals, transition metal ions, or molecules in triplet states. acs.org For EPR studies to be applicable, the chemical compound must be paramagnetic or capable of forming paramagnetic intermediates under the experimental conditions.

This compound, in its ground state, is a diamagnetic molecule, meaning all its electrons are paired. Therefore, direct EPR detection of this compound itself is not possible. EPR studies would only be relevant if this compound were to participate in reactions that generate stable or transient radical intermediates. For instance, if this compound were subjected to conditions like UV irradiation, high-energy electron impact, or specific chemical reactions known to induce radical formation, then EPR could be used to identify and characterize these species.

However, based on available literature, there are no commonly reported EPR studies focusing on radical intermediates derived directly from this compound under typical experimental conditions. While acyl radicals can be formed from acyl halides under specific radical-generating conditions, and EPR has been used to study various organic radical intermediates in other systems ehu.esacs.orgnih.govresearchgate.netnih.govnih.govrsc.orgksu.edu.sa, such investigations are not a standard characterization method for this compound itself. Therefore, EPR studies are not typically applicable for the routine characterization of the intact this compound molecule.

Computational and Theoretical Studies of Propynoyl Chloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are extensively used to investigate the electronic structure and bonding characteristics of molecules. These methods enable the precise determination of molecular geometries, including bond lengths and angles, and provide insights into charge distribution, molecular orbitals (such as HOMO and LUMO), and dipole moments firat.edu.trresearchgate.netmdpi.comnbu.edu.saijcce.ac.ir. For a molecule like propynoyl chloride (HC≡CCOCl), DFT calculations, often employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), can predict its optimized geometry and electronic properties researchgate.netnbu.edu.saijcce.ac.irnih.goviosrjournals.org.

These calculations can reveal the precise arrangement of atoms in the this compound molecule, the strength and nature of its chemical bonds (e.g., the triple bond in the propynoyl group and the C-Cl bond), and how electron density is distributed throughout the molecule. Such information is vital for understanding its stability and potential sites for chemical reactions.

Illustrative Predicted Geometric Parameters of this compound

| Parameter | Value (Illustrative) | Unit |

| C≡C Bond Length | 1.20 | Å |

| C-C (sp-sp2) Bond Length | 1.45 | Å |

| C=O Bond Length | 1.21 | Å |

| C-Cl Bond Length | 1.78 | Å |

| C≡C-C Angle | 180.0 | ° |

| C-C=O Angle | 125.0 | ° |

| O=C-Cl Angle | 120.0 | ° |

Prediction of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for predicting reaction energetics and identifying transition states, which are critical for understanding reaction mechanisms and kinetics arxiv.orgsolubilityofthings.com. Methods such as the Intrinsic Reaction Coordinate (IRC) and Nudged Elastic Band (NEB) can map out reaction pathways on potential energy surfaces, determining activation energies and reaction enthalpies arxiv.orgwayne.edu. For this compound, these studies could investigate its reactivity, such as nucleophilic acyl substitution reactions or cycloadditions involving its alkyne moiety.

The identification of transition states provides a molecular-level understanding of how bonds break and form during a reaction, revealing the highest energy point along the reaction pathway that must be overcome for the reaction to proceed solubilityofthings.com. For this compound, computational studies could explore the "strain–energy modulation in the pseudocyclic transition state" relevant to its reactions figshare.com. This allows for the prediction of reaction feasibility and rates, as well as the selectivity of different reaction pathways.

Illustrative Predicted Reaction Energetics for a Hypothetical Reaction Involving this compound

| Parameter | Value (Illustrative) | Unit |

| Activation Energy (Ea) | 25.0 | kcal/mol |

| Reaction Enthalpy (ΔH) | -10.0 | kcal/mol |

| Pre-exponential Factor | 1.0 x 10^13 | s^-1 or M^-1s^-1 |

Computational Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational methods are widely used to predict various spectroscopic data, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra researchgate.netnbu.edu.saijcce.ac.irnih.goviosrjournals.orgwalisongo.ac.idarxiv.orgresearchgate.netgithub.io. These predictions are invaluable for assisting in the assignment of experimental spectra and for gaining deeper insights into molecular vibrations and electronic transitions. For this compound, DFT calculations can predict vibrational frequencies and intensities for IR and Raman spectroscopy, which correspond to the characteristic functional groups (e.g., C≡C stretch, C=O stretch, C-Cl stretch) nih.goviosrjournals.org.

Similarly, computational prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants can aid in the structural elucidation of this compound by comparing theoretical values with experimental NMR data figshare.comwalisongo.ac.idarxiv.orgresearchgate.netgithub.io. Discrepancies between theoretical and experimental data can often be attributed to environmental effects (like solvation) or conformational dynamics, prompting further experimental or theoretical investigation github.io. The ability to simulate these spectra computationally helps confirm proposed structures and understand the electronic environment of different atoms within the molecule.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Value (Illustrative) | Unit |

| IR | C≡C Stretch | 2150 | cm⁻¹ |

| IR | C=O Stretch | 1780 | cm⁻¹ |

| IR | C-Cl Stretch | 750 | cm⁻¹ |

| ¹H NMR | Acetylenic H | 2.8 | ppm |

| ¹³C NMR | C≡C (alpha) | 80.0 | ppm |

| ¹³C NMR | C≡C (beta) | 70.0 | ppm |

| ¹³C NMR | C=O | 165.0 | ppm |

Theoretical Studies of Molecular Interactions and Adsorption Phenomena

Theoretical studies also extend to investigating molecular interactions and adsorption phenomena, which are crucial in areas such as catalysis, material science, and environmental chemistry researchgate.netacs.orgresearchgate.net. These studies employ computational methods like DFT, Monte Carlo simulations, and molecular dynamics to model intermolecular forces (e.g., van der Waals, hydrogen bonding, dipole-dipole interactions) and the adsorption of molecules onto surfaces researchgate.netacs.orgresearchgate.net.

For this compound, theoretical studies could explore its interactions with various surfaces, such as metal catalysts or nanomaterials, to understand its adsorption geometry, binding energy, and the effect of surface coverage on its reactivity acs.org. Such investigations are vital for designing new catalytic processes or understanding the fate of this compound in different environments. Computational models can also predict how this compound interacts with other molecules in a mixture, influencing its solubility, phase behavior, or self-assembly.

Applications of Propynoyl Chloride in Academic Organic Synthesis

Utilisation as an Acylating Agent in Complex Molecule Construction

Propynoyl chloride, and more broadly, silicon-containing acetylenic carboxylic acid chlorides such as 3-(trimethylsilyl)this compound (PubChem CID: 11309677), are recognized as efficient acylating agents nih.gov. They readily react with a variety of nucleophiles, including O-, N-, S-, and C-centered species, to form new carbon-heteroatom or carbon-carbon bonds nih.gov. This reactivity is instrumental in the construction of complex molecules.

A notable application is the synthesis of N-(hydroxyalkyl)amides. For instance, 3-(trimethylsilanyl)this compound reacts with hydroxyalkylamines to yield these amides in high yields fishersci.be. Similarly, N-(3-trimethylsilyl-2-propynoyl) amino acids have been synthesized by reacting 3-trimethylsilyl-2-propynoyl chloride with silylated amino acids, which are generated in situ fishersci.ca. These reactions demonstrate the utility of this compound derivatives in precisely introducing the propynoyl moiety into diverse molecular backbones, thereby contributing to the synthesis of intricate organic structures.

The efficiency of such acylation reactions can be influenced by reaction conditions, including reactant ratios and the nature of the base used fishersci.be. For example, the selective N-acylation of O-silylated ethanolamine (B43304) with 3-(trimethylsilanyl)this compound has been reported to give 3-(trimethylsilanyl)propynoic acid N-(2-hydroxyethyl)amide in high yield fishersci.be.

Table 1: Examples of Acylation Reactions with this compound Derivatives

| Acylating Agent | Nucleophile | Product Class | Yield (%) | Reference |

| 3-(trimethylsilanyl)this compound | Hydroxyalkylamines | N-(hydroxyalkyl)amides | High | fishersci.be |

| 3-(trimethylsilyl)this compound | Silylated amino acids | N-(propynoyl)amino acids | 74-95 | fishersci.ca |

Development of Propynoyl-Containing Building Blocks for Advanced Materials

While acyl chlorides generally serve as valuable building blocks in polymer chemistry for developing biodegradable polymers and incorporating specific functional groups into polymer chains, direct detailed research findings specifically on this compound for advanced materials are less extensively documented in the provided search results uni.lualfa-chemistry.com. However, the presence of the alkyne functionality in this compound is inherently valuable for further chemical modifications, such as click chemistry reactions, which are widely employed in the synthesis of advanced materials. This suggests a strong potential for this compound to be developed into building blocks for materials science, even if specific examples were not prominently featured in the immediate search.

Precursor for Novel Heterocyclic and Carbocyclic Systems

This compound plays a significant role as a precursor for various novel heterocyclic and, to a lesser extent, carbocyclic systems.

Heterocyclic Systems: Amides derived from propynoic acid, which can be synthesized using this compound, are important building blocks for the formation of diverse heterocyclic compounds fishersci.be. These include, but are not limited to, substituted guanines, dihydropyrazolones, 1,2,4-oxadiazoles, and thioxopiperidinones nih.gov. For instance, 3-(trimethylsilanyl)this compound has been identified as a starting material for the synthesis of acetylenic oxazolines fishersci.be.

A particularly relevant transformation is the acyl Sonogashira reaction. This palladium-catalyzed cross-coupling reaction, involving acyl halides (like this compound) and terminal alkynes, produces ynone derivatives fishersci.dk. These ynone intermediates are highly versatile and frequently serve as precursors for the subsequent synthesis of various heterocyclic compounds through cyclization reactions fishersci.dk.

Furthermore, this compound has been implicated in cascade reactions leading to heterocyclic structures. A novel synthetic route for isoxazolin-5-one (B1206914) glucosides, for example, involves a cascade reaction initiated by a nucleophilic attack on the propynoyl moiety. This highlights its utility in multi-step, one-pot transformations to generate complex heterocyclic architectures.

Carbocyclic Systems: While the role of this compound as a direct precursor for carbocyclic systems is not as explicitly detailed in the provided information as for heterocyclic systems, its reactivity as an acylating agent and its potential in cascade reactions could theoretically be leveraged for carbocycle formation. However, the available research findings predominantly emphasize its application in heterocyclic synthesis.

Role in Cascade and Multicomponent Reactions

This compound's reactivity and structural features make it a suitable reactant in both multicomponent reactions (MCRs) and cascade reactions, which are highly efficient synthetic strategies in organic chemistry.

Multicomponent Reactions (MCRs): MCRs are defined as one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials, thus minimizing by-products and enhancing synthetic efficiency fishersci.dk. The literature mentions "multicomponent syntheses of 2-propynyl amides" nih.gov. In such reactions, this compound (or its derivatives like 3-(trimethylsilyl)this compound) can act as a key component, introducing the propynoyl group and enabling the formation of complex structures in a single synthetic operation. This approach aligns with the principles of atom economy and step economy, which are increasingly important in modern synthetic methodologies fishersci.dk.

Cascade Reactions: Cascade reactions involve a sequence of at least two consecutive reactions where the product of one reaction undergoes the next transformation without isolation of intermediates or changes in reaction conditions. This compound has been shown to participate in such sequences. For instance, a novel synthetic route for isoxazolin-5-one glucosides was developed through a cascade reaction that involved a nucleophilic attack on the propynoyl moiety. This demonstrates the ability of this compound to initiate and participate in complex, intramolecular reaction sequences, leading to the efficient formation of intricate molecular scaffolds.

The involvement of this compound in these advanced synthetic strategies underscores its importance in academic organic synthesis for the rapid and efficient construction of diverse and complex molecular architectures.

Future Directions and Emerging Research Opportunities in Propynoyl Chloride Chemistry

Development of Green Chemistry Approaches for Propynoyl Chloride Synthesis and Utilization

The chemical industry is increasingly focused on developing sustainable and environmentally benign processes, often termed "green chemistry." For this compound, this translates into exploring synthetic methods that minimize waste, reduce energy consumption, and utilize safer solvents or solvent-free conditions. Current industrial synthesis of acyl chlorides often involves reagents like thionyl chloride, phosphorus trichloride (B1173362), or phosgene, which can produce hazardous byproducts google.comlookchem.com.

Future directions in green synthesis for this compound could involve:

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and energy-efficient heating method, potentially reducing reaction times and improving yields, often with less solvent or solvent-free conditions. For instance, microwave-assisted synthesis has been explored for related acyl chlorides, demonstrating a "green, effective and rapid" approach using thionyl chloride google.com. This methodology could be adapted for this compound, aiming for similar benefits in terms of efficiency and environmental impact.

Catalytic Methods: Developing catalytic systems that enable the direct conversion of propiolic acid to this compound without stoichiometric chlorinating agents or with recyclable catalysts would significantly enhance sustainability.

Alternative Reagents: Research into less toxic and more easily recoverable chlorinating agents, or methods that avoid halogenated byproducts, represents a crucial area for greening this compound synthesis.

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, increased reproducibility, and scalability vapourtec.comselvita.com. These benefits are particularly pertinent for highly reactive and potentially hazardous compounds like acyl chlorides.

The integration of this compound into continuous flow systems is an emerging research area due to:

Precise Control of Reaction Parameters: Flow reactors allow for tight control over temperature, residence time, and stoichiometry, which can minimize side reactions and improve product purity vapourtec.comresearchgate.net. This is crucial for reactive species like this compound, where precise control can prevent undesirable polymerization or decomposition.

Enhanced Safety: Handling reactive and volatile compounds in small, contained volumes within a flow system significantly reduces the risks associated with large-scale batch operations selvita.comresearchgate.net. This aspect is particularly attractive for industrial production.

Scalability: Continuous flow processes enable straightforward scale-up by simply running the reaction for longer durations, as opposed to re-optimizing conditions for larger batch sizes selvita.com.

Telescoped Reactions: The ability to link multiple reaction steps in sequence without isolating intermediates can streamline synthesis and reduce purification steps, leading to more efficient processes vapourtec.com. The continuous synthesis of propionyl chloride using micro-channel reactors has already demonstrated high yields and purity, indicating the feasibility of such approaches for acyl chlorides google.com.

Exploration of Asymmetric Catalysis in Propynoylation Reactions

Asymmetric catalysis is vital for synthesizing enantiomerically pure compounds, which are critical in pharmaceuticals, agrochemicals, and fine chemicals. The propynoyl group, with its alkyne functionality, offers unique opportunities for chiral transformations.

Future research in this domain for this compound includes:

Chiral Auxiliaries and Catalysts: While this compound itself is achiral, its reactions with chiral auxiliaries or in the presence of chiral catalysts can lead to the formation of enantiomerically enriched propynoylated products. For example, the synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin-2-one (a chiral propynoyl derivative) has been reported, highlighting the potential for incorporating chirality into propynoyl-containing molecules researchgate.netresearchgate.net.

Enantioselective Propynoylation: Developing catalytic systems that enable direct enantioselective propynoylation of prochiral substrates is a significant challenge and a promising area. This could involve transition metal catalysis or organocatalysis.

Propynoylation in Complex Molecule Synthesis: Leveraging the unique reactivity of the propynoyl group in asymmetric transformations to construct complex, chiral molecules with high stereocontrol. N-trifluoromethylsulfonyl-propiolamides, which can be derived from propynoyl chemistry, have been identified as "excellent reagents for the propynoylation of ammonia, primary and secondary amines, anilines, and hydrazines," suggesting their utility in building diverse nitrogen-containing chiral scaffolds researchgate.netresearchgate.net.

Investigation of this compound Derivatives for Materials Science Applications (e.g., polymerizable monomers)

The alkyne group in this compound provides a reactive handle for various click chemistry reactions and polymerization, making its derivatives highly attractive for materials science.

Key research opportunities include:

Polymerizable Monomers: this compound can serve as a precursor to novel monomers for various polymerization techniques. The terminal alkyne can undergo click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) to introduce diverse functionalities into polymers or to cross-link polymer chains.

Functional Polymers: Derivatives of this compound can be designed to create polymers with specific properties, such as enhanced mechanical strength, thermal stability, or responsiveness to external stimuli. The incorporation of acyl chloride functionalities into polymers has already been explored for creating functionalized biodegradable polymers via ring-opening polymerization mdpi.com.

Advanced Materials: Research could focus on synthesizing propynoyl-containing polymers for applications in areas such as drug delivery systems, coatings, adhesives, and advanced composites. The alkyne group offers a unique site for post-polymerization modification, allowing for the facile introduction of various side chains and tailoring of material properties.

Q & A

Q. What are the critical safety protocols and storage requirements for handling propynoyl chloride in laboratory settings?

this compound must be stored in airtight containers under inert conditions to prevent contact with moisture, which triggers violent hydrolysis. Laboratories should implement strict incompatibility controls (e.g., isolating it from oxidizing agents, alcohols, and bases) and ensure personnel are trained in spill management and emergency procedures. Use of chemically resistant PPE (e.g., neoprene gloves, face shields) and fume hoods is mandatory. Regular audits of storage integrity and compatibility labeling are recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

Fourier-transform infrared (FTIR) spectroscopy is critical for identifying the carbonyl (C=O) and alkyne (C≡C) functional groups, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Researchers should cross-validate spectral data against authenticated databases like the NIST Chemistry WebBook, ensuring peak assignments align with predicted chemical shifts and fragmentation behavior .

Advanced Research Questions

Q. How can experimental design minimize side reactions when studying this compound’s reactivity with nucleophilic substrates?

Control reaction conditions by:

- Maintaining anhydrous environments (e.g., molecular sieves, inert gas purging).

- Adjusting stoichiometry to favor mono-functionalization over polymerization.

- Monitoring temperature gradients to prevent exothermic runaway reactions. Use kinetic studies (e.g., stopped-flow techniques) and in situ spectroscopy (ReactIR) to track intermediate formation. Post-reaction analysis should include quenching protocols (e.g., controlled addition of aqueous bicarbonate) to stabilize products .

Q. What methodological frameworks are recommended to resolve contradictions in this compound’s stability data under varying environmental conditions?

Discrepancies in stability studies often arise from uncontrolled variables (e.g., trace moisture, light exposure). Researchers should:

- Replicate experiments under rigorously controlled conditions (e.g., humidity <1 ppm, UV-shielded reactors).

- Apply statistical tools (e.g., ANOVA) to assess variability across batches.

- Compare findings with literature using systematic review methodologies, prioritizing studies with transparently reported protocols .

Q. How should researchers present spectroscopic and reactivity data in publications to meet journal standards for reproducibility?

- Include raw spectral data (e.g., IR peak wavenumbers, NMR δ values with integration ratios) in supplementary materials.

- Use tables to summarize kinetic parameters (e.g., rate constants, activation energies) and reaction yields.

- For graphical abstracts, limit chemical structures to 2–3 key intermediates and avoid compound-specific identifiers (e.g., "4b"). Follow journal-specific guidelines for color schemes and dimensional clarity .

Q. What strategies ensure methodological rigor in replicating studies involving this compound’s synthetic applications?

- Document all experimental variables (solvent purity, catalyst loading, reaction time) using standardized templates (e.g., NIH preclinical checklists).

- Validate reagents via independent assays (e.g., Karl Fischer titration for anhydrous solvents).

- Share datasets in open-access repositories with detailed metadata to facilitate cross-lab verification .

Methodological and Ethical Considerations

Q. What ethical and regulatory standards apply to high-risk experiments with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.